molecular formula C25H27ClN6O2 B2451614 8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 886910-45-8

8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2451614
CAS RN: 886910-45-8
M. Wt: 478.98
InChI Key: SBXPRKBXHJUTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O2 and its molecular weight is 478.98. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biopharmaceutical Study

A biopharmaceutical study explored an injectable dosage form of a similar compound, highlighting its potential in pharmacokinetics and bioavailability. This indicates a broader use in drug development and delivery systems (Smirnova et al., 2021).

Cardiovascular Activity

A compound closely related to the one was synthesized and tested for cardiovascular activities, including antiarrhythmic and hypotensive effects. This suggests potential therapeutic applications in cardiovascular disorders (Chłoń-Rzepa et al., 2004).

Receptor Affinity Studies

Research has been conducted on derivatives of this compound for their affinity towards various receptors, such as serotonin and dopamine receptors. This opens avenues for developing treatments for neurological and psychiatric disorders (Żmudzki et al., 2015).

Antimycobacterial Potential

A study on purine linked piperazine derivatives, including compounds similar to the one mentioned, showed promising activity against Mycobacterium tuberculosis. This research paves the way for new treatments in tuberculosis and related diseases (Konduri et al., 2020).

Antidepressant Properties

Research indicates that certain derivatives of the compound have shown antidepressant properties, suggesting their potential use in treating depression and related mental health conditions (Khaliullin et al., 2018).

properties

IUPAC Name

8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O2/c1-29-22-21(23(33)28-25(29)34)32(11-10-18-6-3-2-4-7-18)24(27-22)31-14-12-30(13-15-31)17-19-8-5-9-20(26)16-19/h2-9,16H,10-15,17H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXPRKBXHJUTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

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